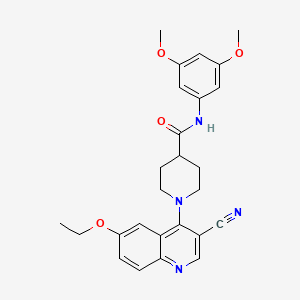![molecular formula C23H16ClF3N4O3 B2904298 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 923123-30-2](/img/new.no-structure.jpg)
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H16ClF3N4O3 and its molecular weight is 488.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound belongs to the class of pyrido[2,3-d]pyrimidines , which are known to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They target various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The compound interacts with these targets by inhibiting their activity, thereby disrupting the signaling pathways they are involved in . This results in the inhibition of cancer cell proliferation and induction of apoptosis .
Biochemical Pathways
The affected pathways include those involved in cell proliferation, survival, and apoptosis . The inhibition of these pathways leads to the disruption of cancer cell growth and survival .
Pharmacokinetics
Similar compounds in the pyrido[2,3-d]pyrimidines class have been found to have good drug-like properties . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability, and thus its efficacy.
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and induction of apoptosis . This leads to a decrease in tumor size and potentially the eradication of the cancer cells.
属性
CAS 编号 |
923123-30-2 |
|---|---|
分子式 |
C23H16ClF3N4O3 |
分子量 |
488.85 |
IUPAC 名称 |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H16ClF3N4O3/c24-16-8-6-14(7-9-16)12-31-21(33)20-18(5-2-10-28-20)30(22(31)34)13-19(32)29-17-4-1-3-15(11-17)23(25,26)27/h1-11H,12-13H2,(H,29,32) |
InChI 键 |
NHSJZRPCKGXOEO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)C(F)(F)F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


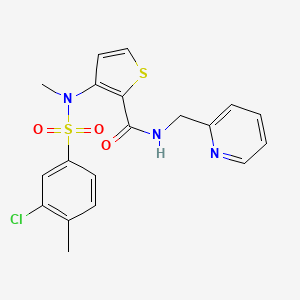
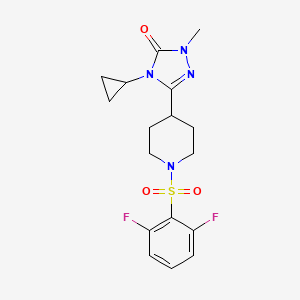
![N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2904219.png)

![2-methoxy-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine](/img/structure/B2904223.png)
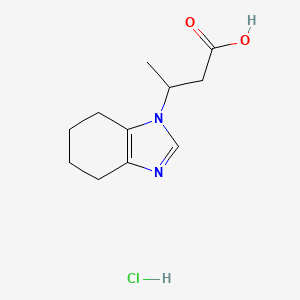
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2904225.png)
![3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-methylphenyl)urea](/img/structure/B2904226.png)

![1-[1-(hydroxymethyl)cyclopropyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2904230.png)
![methyl 4-({[2-(3-chlorophenyl)-2-methoxypropyl]carbamoyl}formamido)benzoate](/img/structure/B2904231.png)
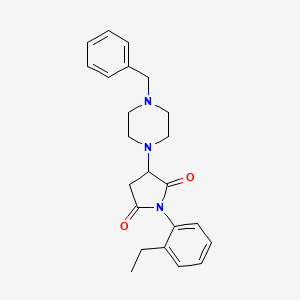
![3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2904237.png)
